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  • Product: 4-Chloro-3-fluoro-2,6-diiodophenol
  • CAS: 1934698-30-2

Core Science & Biosynthesis

Foundational

The Toxicity and Environmental Impact of Halogenated Diiodophenols

An In-depth Technical Guide: Introduction Halogenated phenols, a class of compounds characterized by a hydroxyl group attached to a benzene ring substituted with one or more halogen atoms, are of increasing concern as en...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

Halogenated phenols, a class of compounds characterized by a hydroxyl group attached to a benzene ring substituted with one or more halogen atoms, are of increasing concern as environmental pollutants. Among these, diiodophenols (DIPs) represent a specific subset that has garnered attention due to their formation as disinfection byproducts (DBPs) in water treatment processes, particularly in iodide-rich waters.[1][2][3] Their structural similarity to thyroid hormones also raises concerns about their potential as endocrine-disrupting chemicals (EDCs).[4][5] This technical guide provides a comprehensive overview of the current scientific understanding of the toxicity and environmental impact of halogenated diiodophenols, intended for researchers, scientists, and professionals in drug development and environmental science. We will delve into their environmental fate, mechanisms of toxicity, ecotoxicological effects, and the analytical methodologies used for their detection, providing a foundational resource for future research and risk assessment.

Section 1: Physicochemical Properties and Environmental Fate

The environmental behavior of a chemical is intrinsically linked to its physical and chemical properties. For diiodophenols, the presence and position of the iodine atoms on the phenol ring are critical determinants of their persistence, bioaccumulation potential, and reactivity.

Chemical Structure and Properties

Diiodophenols are aromatic compounds with the molecular formula C₆H₄I₂O. The primary isomers of concern include 2,4-diiodophenol, 2,6-diiodophenol, and 3,5-diiodophenol. The iodine substituents increase the molecular weight and lipophilicity (as indicated by the octanol-water partition coefficient, log Kow) of the parent phenol molecule. This increased lipophilicity suggests a greater tendency to partition into organic matter in sediments and the fatty tissues of organisms, a key factor in bioaccumulation.[6]

Environmental Occurrence and Formation

Diiodophenols are not typically produced commercially but are formed in the environment through various processes. A primary route of formation is during the disinfection of drinking water containing iodide ions, where disinfectants like chlorine or chloramine react with natural organic matter and iodide to form iodinated DBPs.[1][2][3][7] Reactions of iodine with phenol can lead to the formation of 2-iodophenol, 4-iodophenol, diiodophenols, and 2,4,6-triiodophenol.[7][8] Their presence has been detected in river water, wastewater treatment plant effluents, and medical wastewater at nanogram per liter (ng/L) levels.[2][3]

Persistence and Bioaccumulation

Halogenated organic compounds are known for their persistence in the environment due to the strength of the carbon-halogen bond, which resists both microbial and chemical degradation.[9][10][11] This persistence allows for their long-range transport and accumulation in environmental sinks. The bioaccumulation of these compounds in organisms is a significant concern, as it can lead to biomagnification through the food web, resulting in higher concentrations in organisms at higher trophic levels.[6][12][13] While specific data on diiodophenols are limited, the general principles of persistent organic pollutants (POPs) suggest a high potential for bioaccumulation.[14] The biota-sediment accumulation factor (BSAF) is a common metric used to quantify the bioaccumulation potential of sediment-associated contaminants.[6]

Abiotic and Biotic Degradation

The degradation of halogenated phenols in the environment can occur through both biotic and abiotic pathways.

  • Biodegradation: Microbial degradation is a key process for the removal of phenolic compounds from the environment.[15][16] Various bacterial strains, particularly from the genus Pseudomonas, have been shown to degrade halogenated phenols by using them as a carbon source.[17][18] The process often involves enzymatic reactions catalyzed by oxygenases and hydrolases that dehalogenate the aromatic ring, making it less toxic and more amenable to further breakdown.[19] However, highly halogenated compounds can be more resistant to microbial attack.[16]

  • Abiotic Degradation: Photodegradation can also contribute to the breakdown of diiodophenols in aquatic environments. Additionally, oxidation processes can play a role. For instance, ferrate(VI) has been shown to effectively oxidize and deiodinate iodophenols by cleaving the C-I bond, transforming them into less toxic products.[2][3]

Section 2: Mechanisms of Toxicity

The toxicity of diiodophenols stems from their ability to interfere with fundamental cellular processes. Their chemical structure allows them to interact with biological macromolecules, leading to a cascade of adverse effects.

Oxidative Stress Induction

A primary mechanism of toxicity for many phenolic compounds is the induction of oxidative stress.[20][21] Phenols can undergo redox cycling to produce phenoxyl radicals. These radicals can react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[22] An overproduction of ROS can overwhelm the cell's antioxidant defense systems (e.g., glutathione, vitamin E), leading to damage to lipids, proteins, and DNA.[20][21] This oxidative damage is implicated in the dermal toxicity and inflammatory responses associated with phenolic compounds.[20][21]

Oxidative_Stress_Pathway Diiodophenol Diiodophenol Cell Cellular Environment Diiodophenol->Cell Enters Phenoxyl_Radical Phenoxyl Radical Cell->Phenoxyl_Radical Metabolic Activation ROS Reactive Oxygen Species (ROS) Phenoxyl_Radical->ROS Redox Cycling Antioxidants Antioxidant Defenses (e.g., GSH, Vitamin E) ROS->Antioxidants Depletes Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Antioxidants->ROS Neutralizes

Caption: Oxidative stress induction by diiodophenols.

Endocrine Disruption

Due to their structural similarity to thyroid hormones (T3 and T4), which are iodinated tyrosine derivatives, diiodophenols are considered potential endocrine disruptors.[5] They can interfere with the endocrine system by:

  • Mimicking natural hormones: Binding to thyroid hormone receptors and either activating (agonist) or blocking (antagonist) the normal hormonal response.[4][23]

  • Altering hormone metabolism: Influencing the enzymes responsible for the synthesis, activation (e.g., deiodinases), and clearance of thyroid hormones.[5][24]

  • Interfering with hormone transport: Competing with thyroid hormones for binding sites on transport proteins in the blood.[5]

Disruption of thyroid hormone signaling can have profound effects on development, metabolism, and neurological function.[4][9][24]

Endocrine_Disruption_Pathway cluster_System Endocrine System Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary TRH Thyroid Thyroid Gland Pituitary->Thyroid TSH Hormones Thyroid Hormones (T3, T4) Thyroid->Hormones Produces Target_Cell Target Cell Hormones->Target_Cell Transport Receptor Thyroid Receptor Target_Cell->Receptor Response Physiological Response Receptor->Response Activates Diiodophenol Diiodophenol Diiodophenol->Thyroid Inhibits Synthesis Diiodophenol->Hormones Alters Transport/Metabolism Diiodophenol->Receptor Binds/Blocks Receptor

Caption: Potential sites of endocrine disruption by diiodophenols.

General Toxicity

Phenolic compounds can exert toxicity through more direct mechanisms as well. They are known to denature proteins and disrupt cell membranes, leading to coagulative necrosis at high concentrations.[25] Systemic absorption can lead to a range of effects including central nervous system stimulation and cardiac arrhythmias.[25]

Section 3: Ecotoxicology

The presence of diiodophenols in aquatic and terrestrial environments poses a risk to a wide range of organisms.

Aquatic Toxicity

Chlorophenols, a related class of compounds, are known to be acutely and chronically toxic to aquatic life.[26][27] They can accumulate in the tissues of fish and other organisms, leading to a variety of adverse effects, including oxidative stress, immunotoxicity, and reproductive toxicity.[27] While specific toxicity data for diiodophenols are scarce, the toxicity of iodinated disinfection byproducts is generally considered to be higher than their chlorinated and brominated analogs.[1][2]

Table 1: Representative Aquatic Toxicity Data for Halogenated Phenols Note: Data for specific diiodophenols are limited; this table includes data for related compounds to provide context.

CompoundOrganismEndpointConcentrationReference
Pentachlorophenol (PCP)Fish (various)LC50 (96h)0.03 - 0.5 mg/L[26]
2,4-DichlorophenolFish (various)LC50 (96h)1.6 - 9.1 mg/L[26]
Diclofenac (a pharmaceutical)D. tertiolecta (algae)Growth Inhibition> 0.1 mg/L[28]
Propranolol (a pharmaceutical)P. lividus (sea urchin)Development> 0.01 mg/L[28]
Terrestrial Toxicity

The impact of halogenated phenols on terrestrial ecosystems is less studied. However, their persistence suggests they can accumulate in soils. In soil, these compounds can be converted into polymeric substances, which may still be bioavailable to soil-dwelling organisms like earthworms.[29] The toxicity to soil microbial communities is a key concern, as these microorganisms are vital for nutrient cycling and soil health. High concentrations of phenols can be toxic to these microbes, thereby inhibiting biodegradation processes.[16]

Section 4: Analytical Methodologies

Accurate assessment of the environmental contamination and organismal exposure to diiodophenols requires robust and sensitive analytical methods.

Sample Preparation and Extraction

The first step in analyzing diiodophenols in environmental samples is to isolate them from the sample matrix (e.g., water, soil, tissue).

Protocol 1: Solid-Phase Extraction (SPE) of Diiodophenols from Water

  • Sample Pre-treatment: Filter the water sample (e.g., 1 L) through a 0.45 µm filter to remove suspended solids. Acidify the sample to a pH of ~2 with a strong acid to ensure the phenols are in their protonated form.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified deionized water through it.

  • Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a slow, steady flow rate. The diiodophenols will adsorb to the stationary phase.

  • Washing: Wash the cartridge with a small volume of deionized water to remove any co-adsorbed polar impurities.

  • Elution: Elute the trapped diiodophenols from the cartridge using a small volume of a suitable organic solvent, such as methanol or acetonitrile.

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the primary techniques for the determination of phenolic compounds.[30]

  • HPLC-MS: This is a powerful technique for analyzing polar compounds like phenols directly in their extracted form. Reversed-phase chromatography is typically used, with a mobile phase often acidified to improve peak shape.[30]

  • GC-MS: For GC analysis, the polarity of the phenols often requires a derivatization step (e.g., acetylation) to make them more volatile.[30] This adds a step to the sample preparation but can provide excellent sensitivity and selectivity, especially with electron-capture detection (ECD) for halogenated compounds.

Analytical_Workflow Sample Environmental Sample (Water, Soil, Biota) Extraction Extraction (e.g., SPE, Soxhlet) Sample->Extraction Cleanup Clean-up / Concentration Extraction->Cleanup Derivatization Derivatization (Optional, for GC) Cleanup->Derivatization If GC Analysis Instrumental Analysis Cleanup->Analysis Direct Injection Derivatization->Analysis GCMS GC-MS Analysis->GCMS HPLCMS HPLC-MS Analysis->HPLCMS Data Data Acquisition & Quantification GCMS->Data HPLCMS->Data

Caption: General workflow for the analysis of diiodophenols.

Section 5: Conclusions and Future Perspectives

Halogenated diiodophenols are emerging environmental contaminants with the potential to cause significant adverse effects on both ecosystem and human health. Their formation as disinfection byproducts is a key exposure pathway, and their structural similarity to thyroid hormones makes them a priority for endocrine disruption research.

Key Knowledge Gaps and Future Research Directions:

  • Toxicity of Isomers: More research is needed to determine the relative toxicity of different diiodophenol isomers.

  • Chronic Exposure Effects: The effects of long-term, low-dose exposure to diiodophenols are largely unknown and require further investigation.

  • Mixture Toxicity: Humans and wildlife are exposed to complex mixtures of contaminants. The combined toxic effects of diiodophenols with other halogenated compounds need to be assessed.[31]

  • Environmental Monitoring: More extensive monitoring data are needed to understand the global distribution and environmental concentrations of diiodophenols.

  • Remediation Technologies: The development of effective and environmentally friendly technologies for the removal of these compounds from contaminated water and soil is crucial.[11][15]

By addressing these research needs, the scientific community can better understand and mitigate the risks posed by this important class of halogenated pollutants.

References

  • Babashli A.A., Salmanov M.A., Veliev M.G. (n.d.). BIODEGRADATION OF PHENOLS AND HALOGENATED DERIVATIVES OF AROMATIC CARBOHYDROGENS BY BACTERIA SPECIFIC TO THE GENUS PSEUDOMONAS A. Google Scholar.
  • Arif, N. M., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 878-893. [Link]

  • Michałowicz, J., & Duda, W. (2007). Biodegradation of phenol and its derivatives by engineered bacteria: current knowledge and perspectives. Polish Journal of Environmental Studies, 16(5), 647-661. [Link]

  • Taylor & Francis Online. (2025). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Critical Reviews in Environmental Science and Technology. [Link]

  • ResearchGate. (2026). Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). Occurrence of Iodophenols in Aquatic Environments and the Deiodination of Organic Iodine with Ferrate(VI). Request PDF. [Link]

  • Park, C., et al. (2017). Phenols and Parabens in relation to Reproductive and Thyroid Hormones in Pregnant Women. Environmental Research, 158, 559-566. [Link]

  • Bajpai, P. (2015). Microbial Degradation of Phenol- A Review. International Journal of Research & Review, 2(2), 45-52. [Link]

  • Kagan, V. E., et al. (2007). Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion. Journal of Toxicology and Environmental Health, Part A, 70(24), 2065-2076. [Link]

  • Jiang, Y.-W., et al. (2022). Occurrence of Iodophenols in Aquatic Environments and the Deiodination of Organic Iodine with Ferrate(VI). Environmental Science & Technology, 56(22), 15537-15546. [Link]

  • Diamanti-Kandarakis, E., et al. (2009). Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement. Endocrine Reviews, 30(4), 293-342. [Link]

  • ResearchGate. (2025). Association between phenols and thyroid hormones: The role of iodothyronine deiodinase genes. Request PDF. [Link]

  • EPA NEPIC. (n.d.). Halogenated Phenoxy Acids, Aromatic Ethers, Dibenzofurans and Dibenzo-p-Dioxins: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. EPA. [Link]

  • CDC Stacks. (2007). Phenol Induced In Vivo Oxidative Stress in Skin: Evidence for Enhanced Free Radical Generation, Thiol Oxidation, and Antioxidant Depletion. Centers for Disease Control and Prevention. [Link]

  • CDC Stacks. (n.d.). OXIDATIVE STRESS AND HYPERSENSITIVITY REsPONSE TO PHENOLIC HAPTENS. Centers for Disease Control and Prevention. [Link]

  • Poland, A., & Knutson, J. C. (1982). 2,3,7,8-tetrachlorodibenzo-p-dioxin and related halogenated aromatic hydrocarbons: examination of the mechanism of toxicity. Annual Review of Pharmacology and Toxicology, 22, 517-554. [Link]

  • Paasivirta, J. (2000). Organic halogens in the environment: studies of environmental biodegradability and human exposure. Chemosphere, 40(9-11), 1155-1164. [Link]

  • VTechWorks. (1997). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Virginia Tech. [Link]

  • Zhang, T., et al. (2022). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Water Research, 209, 117937. [Link]

  • Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Current Opinion in Toxicology, 35, 100424. [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]

  • Denver Sports and Holistic Medicine. (2024). Endocrine Disruptors Explained: How Toxins Disrupt Hormones. [Link]

  • EPA. (2024). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment. [Link]

  • Sveda, M. (n.d.). The Mechanism of the Iodination of Phenols. Ohio State University. [Link]

  • ResearchGate. (n.d.). Halogenated Organic Compounds - A Global Perspective. Request PDF. [Link]

  • Frontiers. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology. [Link]

  • Publications Office of the EU. (n.d.). Analytical methods relevant to the European Commission's 2012 proposal on Priority Substances under the Water Framework Directive. [Link]

  • Olson, K. R. (Ed.). (n.d.). PHENOL AND RELATED COMPOUNDS. In Poisoning & Drug Overdose (7th ed.). AccessMedicine. [Link]

  • Costa, G., et al. (2025). Pharmaceutical compounds in marine ecosystems: ecotoxicological effects and risk assessment in phytoplankton and zooplankton. Environmental Science and Pollution Research, 32(41), 59618-59631. [Link]

  • Committee on Toxicity. (n.d.). COT statement on Occurrence of Mixed Halogenated Dioxins and Biphenyls in UK Food. Food Standards Agency. [Link]

  • Miller, A. C., et al. (2021). Continuing Persistence and Biomagnification of DDT and Metabolites in Northern Temperate Fruit Orchard Avian Food Chains. Environmental Toxicology and Chemistry, 40(12), 3393-3404. [Link]

  • Al-Maqdi, K. A., et al. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Chemosphere, 201, 100-108. [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Hong, S., et al. (2019). Occurrence and bioaccumulation of persistent toxic substances in sediments and biota from intertidal zone of the north Abu Ali Island, Arabian Gulf. Marine Pollution Bulletin, 140, 166-174. [Link]

  • Jamieson, A. J., et al. (2017). Bioaccumulation of persistent organic pollutants in the deepest ocean fauna. Nature Ecology & Evolution, 1(3), 51. [Link]

  • Google Patents. (n.d.). Halogenated phenols for diagnostics, antioxidant protection and drug delivery.
  • Analytical Methods. (2025). Dioxins and their impact: a review of toxicity, persistence, and novel remediation strategies. Analytical Methods. [Link]

  • Pinto, C. G., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 12(4), 2636-2661. [Link]

  • Applied Ecology and Environmental Research. (n.d.). Occurrence of chlorophenol compounds in aquatic environments of China and effect of suspended particles on. Aloki. [Link]

  • Huang, D., et al. (2017). The toxic effects of chlorophenols and associated mechanisms in fish. Aquatic Toxicology, 184, 45-55. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluoro-2,6-diiodophenol: Predictive Analysis and Experimental Protocol

This technical guide provides a comprehensive analysis of the predicted melting and boiling points of the novel compound 4-Chloro-3-fluoro-2,6-diiodophenol. Given the absence of experimentally determined data in the curr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted melting and boiling points of the novel compound 4-Chloro-3-fluoro-2,6-diiodophenol. Given the absence of experimentally determined data in the current scientific literature, this document outlines a robust framework for the estimation of these critical physicochemical properties through structural analogue analysis and computational prediction. Furthermore, a detailed, best-practice experimental protocol for the empirical determination of the melting and boiling points is provided for researchers and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction: The Challenge of Characterizing Novel Halogenated Phenols

4-Chloro-3-fluoro-2,6-diiodophenol is a polyhalogenated phenol, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The precise determination of melting and boiling points is fundamental to the characterization of any new compound, providing insights into its purity, crystal lattice energy, and intermolecular forces.[1][2] However, for novel molecules such as 4-Chloro-3-fluoro-2,6-diiodophenol, this data is often unavailable. This guide addresses this data gap by providing a multi-faceted approach to understanding and determining these key physical constants.

Predictive Analysis of Melting and Boiling Points

In the absence of experimental data, predictive methods offer a valuable starting point for estimating the physicochemical properties of novel compounds.[3][4][5] These approaches are broadly categorized into two areas: analysis of structurally similar compounds and computational modeling.

Structural Analogue Analysis

The melting and boiling points of a molecule are significantly influenced by its structure, including the nature and position of its functional groups. By examining the known properties of structurally related phenols, we can infer the likely range for 4-Chloro-3-fluoro-2,6-diiodophenol's melting and boiling points.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Phenol94.1143182
4-Chlorophenol128.5643220
4-Chloro-3-fluorophenol146.5554-5684 @ 44 mmHg
4-Chloro-3-iodophenol254.4573-79Not available
2,6-Diiodophenol347.9167-69Not available
2,6-Dichloro-4-iodophenol288.991-92278.2 (Predicted)

Data compiled from various sources.[6][7][8][9]

Analysis of Trends:

  • Halogenation: The introduction of halogens generally increases both the melting and boiling points compared to phenol due to increased molecular weight and stronger intermolecular forces (van der Waals and dipole-dipole interactions).[10][11]

  • Substitution Pattern: The position of the halogens on the aromatic ring influences the molecule's symmetry and ability to pack into a crystal lattice, thereby affecting the melting point.

  • Iodine Substitution: The presence of two iodine atoms in 4-Chloro-3-fluoro-2,6-diiodophenol is expected to significantly increase both the melting and boiling points due to the high atomic weight and polarizability of iodine, leading to strong London dispersion forces.

  • Hydrogen Bonding: The phenolic hydroxyl group will participate in intermolecular hydrogen bonding, which will elevate the boiling point.[6][11]

Based on these trends, it is reasonable to predict that 4-Chloro-3-fluoro-2,6-diiodophenol will be a solid at room temperature with a melting point significantly higher than its non-iodinated analogue, 4-Chloro-3-fluorophenol (54-56 °C).[7] A predicted melting point in the range of 90-120 °C would be a reasonable starting hypothesis. The boiling point is also expected to be substantially elevated.

Computational Prediction

Modern computational chemistry offers a suite of tools for the in silico prediction of physicochemical properties. Machine learning models, trained on large datasets of known compounds, can predict melting and boiling points from a molecule's structure, often represented as a SMILES string.[3][5][12] These models leverage quantitative structure-property relationships (QSPR) to correlate molecular descriptors with physical properties.

For a compound like 4-Chloro-3-fluoro-2,6-diiodophenol, submitting its canonical SMILES representation (Oc1c(I)cc(F)c(Cl)c1I) to various available prediction platforms is a prudent step in silico characterization.

Experimental Determination of Melting and Boiling Points

While predictive methods are useful, empirical determination remains the gold standard for establishing the physical properties of a new compound. The following protocols are designed for researchers handling a novel substance where purity and thermal stability may be unknown.

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, narrow range of 0.5-1°C.[1][2] Impurities tend to lower and broaden the melting range.[2]

Apparatus:

  • Digital melting point apparatus (e.g., Mel-Temp)[13]

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap the closed end on a hard surface to pack the sample into the bottom. Aim for a sample height of 1-2 mm for even heating.[1]

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/minute) to get an approximate melting range.

  • Accurate Measurement: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate of 1-2 °C per minute.[14]

  • Data Recording: Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.[1]

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (1-2mm) Grind->Load Pack Pack Sample Load->Pack Place Insert into Apparatus Pack->Place Rapid Rapid Scan (Approx. MP) Place->Rapid Cool Cool Down Rapid->Cool Slow Slow Scan (1-2°C/min) Cool->Slow Record Record T1 and T2 Slow->Record

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

Determining the boiling point of a novel compound requires careful consideration, especially if only small quantities are available. The micro boiling point method is suitable in such cases.

Apparatus:

  • Small test tube or reaction vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (oil bath or heating block)

  • Rubber band or wire to attach the capillary tube to the thermometer

Protocol:

  • Sample Preparation: Add a small amount (a few drops) of the liquid sample to the small test tube.

  • Assembly: Place the sealed-end capillary tube into the test tube with the open end down.

  • Heating: Attach the test tube to a thermometer and immerse it in a heating bath. The sample should be level with the thermometer bulb.

  • Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.

  • Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[1]

BoilingPointSetup HeatingBath HeatingBath Heat Heat HeatingBath->Heat

Sources

Foundational

pKa values and acidity of 4-Chloro-3-fluoro-2,6-diiodophenol

An In-Depth Technical Guide to the Acidity and Predicted pKa of 4-Chloro-3-fluoro-2,6-diiodophenol Introduction to Phenolic Acidity and the pKa Value In the fields of medicinal chemistry and drug development, the acid di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and Predicted pKa of 4-Chloro-3-fluoro-2,6-diiodophenol

Introduction to Phenolic Acidity and the pKa Value

In the fields of medicinal chemistry and drug development, the acid dissociation constant (pKa) is a fundamental parameter that governs the physicochemical properties of a molecule, including its solubility, lipophilicity, and membrane permeability.[1] The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the tendency of a compound to donate a proton (H+) in a solution.[2][3] For a phenolic compound, this equilibrium can be represented as:

HA + H₂O ⇌ H₃O⁺ + A⁻ (Phenol) (Phenoxide)

A lower pKa value signifies a stronger acid, meaning the equilibrium lies further to the right, favoring the deprotonated (ionized) form.[4][5] Phenols are significantly more acidic than aliphatic alcohols (pKa ~16-18), with phenol itself having a pKa of approximately 10.[6][7] This enhanced acidity is attributed to the resonance stabilization of the resulting conjugate base, the phenoxide ion. The negative charge on the oxygen atom is delocalized into the aromatic π-system, spreading the charge over several atoms and thereby stabilizing the ion.[8][9] This stabilization facilitates the release of the proton.

This guide provides a detailed analysis of the factors influencing the acidity of a complex, polysubstituted phenol: 4-Chloro-3-fluoro-2,6-diiodophenol. By dissecting the electronic and steric effects of each halogen substituent, we will build a qualitative prediction of its pKa and outline a robust experimental method for its empirical determination.

The Influence of Substituents on Phenol pKa

The acidity of a substituted phenol is profoundly influenced by the nature and position of the substituents on the aromatic ring.[10] Any group that stabilizes the phenoxide ion conjugate base will increase the acidity of the parent phenol (i.e., lower its pKa).[6][8] Conversely, groups that destabilize the phenoxide ion will decrease acidity (raise the pKa). These effects are primarily governed by two electronic phenomena:

  • Inductive Effect (-I or +I): This is a through-bond polarization effect caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like halogens or nitro groups exert a negative inductive effect (-I), pulling electron density away from the ring and the phenoxide oxygen. This delocalizes and stabilizes the negative charge, increasing acidity.[7]

  • Resonance Effect (-R or +R): Also known as the mesomeric effect, this is a through-space delocalization of π-electrons. EWGs like the nitro group can delocalize the phenoxide's negative charge via resonance (-R effect), particularly from the ortho and para positions, which strongly increases acidity.[8][11] Conversely, groups with lone pairs, such as halogens, can donate electron density to the ring via a positive resonance effect (+R), which can counteract the inductive effect.

For quantitative predictions, the Hammett equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted aromatic compounds.[12] It uses substituent constants (σ) and a reaction constant (ρ) to predict pKa values based on empirical data from a reference reaction, typically the ionization of benzoic acid.[12][13]

A Detailed Analysis of Halogen Substituent Effects

Halogens present a fascinating case as they exhibit opposing electronic effects: they are strongly electron-withdrawing via induction (-I) but weakly electron-donating via resonance (+R) due to their lone pairs. For halogens, the inductive effect almost always dominates, making them net electron-withdrawing and thus acid-strengthening.[7]

  • Fluorine (at C-3, meta): At the meta position, the resonance effect is inoperative. Therefore, the highly electronegative fluorine atom exerts a powerful -I effect, strongly withdrawing electron density from the ring. This stabilizes the negative charge of the phenoxide ion, significantly increasing the acidity of the phenol.

  • Chlorine (at C-4, para): From the para position, chlorine exerts both a strong -I effect and a weak +R effect. The 3p orbitals of chlorine have poor overlap with the 2p orbitals of the ring's carbon atoms, diminishing the resonance effect.[14] The dominant -I effect withdraws electron density, stabilizing the phenoxide and increasing acidity. The pKa of 4-chlorophenol is 9.41, lower than that of phenol (10.0).[7][14]

  • Iodine (at C-2 and C-6, ortho): Iodine is the least electronegative of the halogens, resulting in the weakest -I effect. Its +R effect is negligible due to the very poor orbital overlap between iodine's large 5p orbitals and carbon's 2p orbitals.[14] However, the presence of two large iodine atoms at the ortho positions introduces a significant ortho effect . This can involve:

    • Steric Hindrance: The bulky iodine atoms can sterically hinder the solvation of the phenoxide ion. Effective solvation is crucial for stabilizing the negative charge, so this hindrance could potentially decrease acidity.[15]

    • Intramolecular Interactions: While less common for halogens compared to groups like -OH or -NH2, there could be weak intramolecular forces. More importantly, the steric bulk may force the C-O bond to twist, disrupting the coplanarity required for optimal resonance stabilization of the phenoxide.

Predicted Acidity of 4-Chloro-3-fluoro-2,6-diiodophenol

The cumulative effect of multiple substituents on phenol acidity is generally additive.[7][9] We can synthesize the individual contributions of the four halogens to predict the overall acidity of 4-Chloro-3-fluoro-2,6-diiodophenol.

  • Foundation: Start with phenol (pKa ≈ 10.0).

  • Meta-Fluoro: The fluorine at C-3 provides a strong, unambiguous acid-strengthening effect through induction.

  • Para-Chloro: The chlorine at C-4 adds another strong acid-strengthening inductive effect.

  • Ortho-Iodo (x2): The two iodine atoms at C-2 and C-6 contribute a weaker, but still acid-strengthening, inductive effect.

The following diagram illustrates the logical flow of this prediction.

G A Target Molecule: 4-Chloro-3-fluoro-2,6-diiodophenol B Analyze Substituent Effects A->B C C3-Fluoro (meta) Strong -I Effect B->C D C4-Chloro (para) Strong -I Effect > Weak +R Effect B->D E C2 & C6-Iodo (ortho) Weak -I Effect + Steric 'Ortho Effect' B->E F All Substituents are Net Electron-Withdrawing C->F D->F E->F G Increased Stabilization of Phenoxide Conjugate Base F->G H Predicted Outcome: Significantly Increased Acidity (Lower pKa vs. Phenol) G->H

Caption: Logical flow for predicting the acidity of the target compound.

Comparative pKa Data of Substituted Phenols

To place our prediction in context, the following table summarizes the experimental pKa values for phenol and several related halogenated and nitrated phenols.

CompoundSubstituent(s)pKa ValueReference(s)
Phenol-H10.0[7],[16]
4-Fluorophenol4-F9.9[16]
3-Fluorophenol3-F9.3[16]
2-Fluorophenol2-F8.7[16]
4-Chlorophenol4-Cl9.41[7],[14]
4-Bromophenol4-Br9.17[14]
4-Iodophenol4-I9.30[14]
4-Nitrophenol4-NO₂7.2[7],[16]
2,4,6-Trichlorophenol2,4,6-Cl₃6.42
Picric Acid2,4,6-(NO₂)₃0.38[9]

Note: pKa for 2,4,6-Trichlorophenol is a widely cited value from chemical literature.

Experimental Protocol for pKa Determination

While computational methods can provide accurate pKa predictions,[17][18] empirical determination remains the gold standard. Spectrophotometric titration is a highly reliable method for determining the pKa of phenols, as the protonated phenol (ArOH) and deprotonated phenoxide (ArO⁻) forms exhibit distinct UV-Vis absorption spectra.[19]

Principle

The method involves measuring the absorbance of a solution of the phenol at a fixed wavelength (ideally the λ_max_ of the phenoxide ion) across a range of pH values. The pKa is the pH at which the concentrations of the acidic (ArOH) and basic (ArO⁻) forms are equal. This corresponds to the midpoint of the sigmoidal curve when plotting absorbance versus pH.

Step-by-Step Methodology
  • Reagent and Solution Preparation:

    • Stock Solution of Phenol: Prepare a concentrated stock solution (e.g., 1 mM) of 4-Chloro-3-fluoro-2,6-diiodophenol in a suitable organic solvent miscible with water (e.g., ethanol or DMSO) due to its likely poor aqueous solubility.

    • Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., from pH 4 to pH 9). Use a universal buffer system or individual buffers (e.g., acetate, phosphate, borate) and verify the final pH of each with a calibrated pH meter.

    • Acidic and Basic Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions to determine the spectra of the fully protonated and fully deprotonated species, respectively.

  • Spectrophotometric Analysis:

    • Determine Analytical Wavelength (λ_max_):

      • Prepare two cuvettes. To one, add a small aliquot of the phenol stock solution to the 0.1 M HCl solution. To the other, add the same aliquot to the 0.1 M NaOH solution.

      • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions against a blank.

      • Identify the wavelength of maximum absorbance (λ_max_) for the phenoxide (basic) species where the phenol (acidic) form has minimal absorbance. This will be the analytical wavelength for the titration.

    • Titration and Data Collection:

      • Prepare a series of volumetric flasks. To each, add an identical aliquot of the phenol stock solution.

      • Add one of the prepared buffer solutions to each flask, covering the desired pH range, and bring to final volume with deionized water. Ensure the final concentration of the organic solvent is low and constant across all samples (<1%).

      • Measure the pH of each final solution accurately.

      • Measure the absorbance of each solution at the predetermined analytical wavelength.

  • Data Analysis and pKa Calculation:

    • Plot the Data: Create a graph of Absorbance vs. pH. The data should form a sigmoidal curve.

    • Determine pKa: The pKa is the pH value at the inflection point of this curve. This can be determined graphically as the midpoint of the curve or by using a first-derivative plot (d(Abs)/d(pH) vs. pH), where the pKa corresponds to the peak.

    • Henderson-Hasselbalch Equation: Alternatively, the pKa can be calculated for each point using the Henderson-Hasselbalch equation and the measured absorbances: pKa = pH + log[(A_max_ - A) / (A - A_min_)] Where A is the absorbance at a given pH, A_max_ is the absorbance of the fully deprotonated form (in 0.1 M NaOH), and A_min_ is the absorbance of the fully protonated form (in 0.1 M HCl). The average of the calculated pKa values across the buffered range provides the final result.

The following diagram outlines this experimental workflow.

G cluster_prep 1. Preparation cluster_analysis 2. Spectrophotometry cluster_data 3. Data Analysis A1 Prepare Phenol Stock Solution B2 Prepare Samples: Phenol + Buffers A1->B2 A2 Prepare Buffer Series (e.g., pH 4-9) A2->B2 A3 Prepare 0.1M HCl & 0.1M NaOH B1 Scan Spectra in HCl & NaOH to find λmax of ArO⁻ A3->B1 B3 Measure pH and Absorbance at λmax for each sample B1->B3 B2->B3 C1 Plot Absorbance vs. pH B3->C1 C2 Identify Inflection Point of Sigmoidal Curve C1->C2 C3 Result: pKa C2->C3

Caption: Experimental workflow for pKa determination by UV-Vis titration.

Conclusion

The acidity of 4-Chloro-3-fluoro-2,6-diiodophenol is dictated by the cumulative electron-withdrawing inductive effects of its four halogen substituents. The potent -I effects of the meta-fluoro and para-chloro groups, augmented by the two ortho-iodo groups, are expected to substantially stabilize the corresponding phenoxide ion. This leads to the prediction that the compound will be a markedly strong acid, with a pKa value significantly below that of unsubstituted phenol. While steric factors associated with the large ortho-iodine atoms introduce complexity, they are not expected to override the powerful electronic withdrawals. Empirical validation of this predicted pKa value can be robustly achieved through established methods such as spectrophotometric titration, providing crucial data for professionals in chemical research and drug development.

References

  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. Available from: [Link]

  • CUTM Courseware. Effect of substituents on Acidity of Phenol. Available from: [Link]

  • Badeliya, S.N. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. Available from: [Link]

  • University of Wisconsin-Eau Claire. Chapter 24: Phenols. Available from: [Link]

  • Scribd. Substituent Effects on Phenol Acidity. Available from: [Link]

  • Chemistry LibreTexts. Acidity of Substituted Phenols. Available from: [Link]

  • Marrone, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8682. Available from: [Link]

  • University of Calgary. Ch24 : Phenols. Available from: [Link]

  • Liptak, M.D., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 51(8), 1835-1845. Available from: [Link]

  • Kelly, C.P., et al. (2006). Absolute pKa determinations for substituted phenols. Journal of Physical Chemistry A, 110(1), 448-459. Available from: [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available from: [Link]

  • Study.com. pKa | Definition, Formula & Conversion. Available from: [Link]

  • University of California, Davis. Applications of Hammett Equation: Substituent and Reaction Constants. Available from: [Link]

  • Chemistry Stack Exchange. Acidity order of 4-halophenols. Available from: [Link]

  • Molinspiration. Predicting pKa values of substituted phenols from atomic charges. Available from: [Link]

  • GitHub. IUPAC/Dissociation-Constants. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • Galano, A., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11467. Available from: [Link]

  • Chemistry Steps. The pKa in Organic Chemistry. Available from: [Link]

  • Scribd. Hammett Plot. Available from: [Link]

  • Master Organic Chemistry. How To Use a pKa Table. Available from: [Link]

  • Liptak, M.D. & Shields, G.C. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4-5), 565-574. Available from: [Link]

  • ResearchGate. (PDF) Substituent effects on the physical properties and pKa of phenol. Available from: [Link]

  • Liptak, M.D. & Shields, G.C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. Available from: [Link]

  • Raha, K., et al. (2007). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Computational Chemistry, 28(1), 16-29. Available from: [Link]

  • University of Toronto. Problem Set 2 Key. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Preparation of 4-Chloro-3-fluoro-2,6-diiodophenol

This Application Note is designed for chemical process researchers and scale-up scientists. It details a robust, scalable protocol for the synthesis of 4-Chloro-3-fluoro-2,6-diiodophenol , a highly functionalized interme...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for chemical process researchers and scale-up scientists. It details a robust, scalable protocol for the synthesis of 4-Chloro-3-fluoro-2,6-diiodophenol , a highly functionalized intermediate likely used in the development of agrochemicals or kinase inhibitors.[1]

Abstract & Utility

The compound 4-Chloro-3-fluoro-2,6-diiodophenol represents a densely functionalized aromatic scaffold.[1] The presence of the phenolic hydroxyl group, combined with the orthogonal reactivity of the aryl iodide, fluoride, and chloride moieties, makes it a versatile building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (


).

This guide presents a scalable, "green" iodination protocol utilizing molecular iodine (


) and hydrogen peroxide (

)
.[1] This oxidative method is preferred over Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) for kilogram-scale batches due to superior atom economy, lower cost, and simplified workup (water is the primary byproduct).[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the electrophilic aromatic substitution of 4-Chloro-3-fluorophenol .[1]

  • Directing Effects: The hydroxyl group (-OH) is the strongest activator and directs ortho/para.[1] The para position is blocked by Chlorine. Therefore, electrophilic attack is directed to the ortho positions (2 and 6).

  • Substituent Influence: The Fluorine atom at position 3 is an ortho/para director but is deactivated compared to the hydroxyl.[1] It cooperatively directs to position 2 (ortho to both OH and F). Position 6 is ortho to OH but meta to F.[1]

Reaction Scheme Visualization

Synthesispathway SM 4-Chloro-3-fluorophenol (Starting Material) Intermediate Transition State (Electrophilic Attack) SM->Intermediate Activation Reagents I2 (2.2 eq) + H2O2 (30%) Solvent: MeOH/Water Reagents->Intermediate Oxidative Iodination Product 4-Chloro-3-fluoro-2,6-diiodophenol (Target) Intermediate->Product -H2O

Caption: Logical flow of the oxidative iodination pathway.

Experimental Protocol

Materials & Equipment[2][3]
  • Reactor: Jacketed glass reactor (5L to 20L) with overhead mechanical stirring (PTFE impeller).[1]

  • Temperature Control: Cryostat/Heater capable of maintaining 20°C to 50°C.[1]

  • Reagents:

    • 4-Chloro-3-fluorophenol (Purity >98%)[1][2][3][4][5]

    • Iodine (

      
      ), resublimed beads[1]
      
    • Hydrogen Peroxide (

      
      ), 30% or 50% w/w aqueous solution[1]
      
    • Methanol (Technical grade) or Ethanol[1]

    • Sodium Thiosulfate (

      
      ), for quenching[1]
      
    • Hydrochloric Acid (HCl), 2M[1][6]

Stoichiometry Table[1]
ComponentRoleEq.Mol. Wt.DensityNotes
4-Chloro-3-fluorophenol Substrate1.0146.55SolidLimiting Reagent
Iodine (

)
Reagent1.1 per I253.81SolidTotal 2.2 eq for di-iodination

(30%)
Oxidant1.2 per I34.011.11 g/mLSlow addition is critical
Methanol Solvent10 Vol32.040.79 g/mLSolubilizes

and substrate
Step-by-Step Procedure (100g Scale)

Step 1: Dissolution

  • Charge the reactor with Methanol (1000 mL) .

  • Add 4-Chloro-3-fluorophenol (100.0 g, 0.682 mol) while stirring at 250 RPM.

  • Ensure complete dissolution (solution should be clear/colorless).

Step 2: Iodine Addition

  • Add Iodine (

    
    ) (381.0 g, 1.50 mol, 2.2 eq)  in a single portion.
    
  • Note: The solution will turn dark red/brown. Stir for 15 minutes to ensure homogeneity.

  • Adjust the jacket temperature to 35°C .[1]

Step 3: Oxidative Initiation (Critical Step) [1]

  • Load Hydrogen Peroxide 30% (170 mL, ~2.4 eq) into a pressure-equalizing addition funnel.

  • Begin Dropwise Addition: Add the peroxide slowly over 2 to 3 hours .

    • Exotherm Alert: The reaction is exothermic. Maintain internal temperature between 35°C and 45°C . If the temperature spikes >50°C, halt addition and cool.

  • Mechanism:

    
     oxidizes 
    
    
    
    (generated in situ) back to
    
    
    , driving the atom economy to nearly 100% and preventing the formation of HI waste.

Step 4: Completion & Quench

  • After addition is complete, stir at 45°C for 4 hours .

  • IPC (In-Process Control): Analyze by HPLC or TLC (20% EtOAc/Hexane).

    • Target: < 1% Mono-iodo intermediate; < 0.5% Starting Material.[1]

  • Cool the mixture to 10°C .

  • Add 20% Sodium Thiosulfate solution (300 mL) slowly to quench unreacted iodine. The dark brown color should fade to a light yellow/orange.

Step 5: Isolation

  • The product is hydrophobic and will likely precipitate upon water addition.

  • Add Water (2000 mL) slowly to the methanol mixture to force precipitation.

  • Stir the slurry for 1 hour at 5°C.

  • Filter the solids using a Buchner funnel.

  • Wash the cake with Water (3 x 500 mL) to remove residual acid and salts.

Step 6: Purification

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (4:1) or Toluene/Heptane .[1]

    • Dissolve crude solid in hot Ethanol (60°C).

    • Add Water dropwise until turbidity persists.[1]

    • Cool slowly to 4°C.

  • Dry the solid in a vacuum oven at 45°C for 24 hours.

Process Safety & Logic

The following diagram illustrates the critical safety decision points during the reaction.

SafetyLogic Start Start H2O2 Addition CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision Is Ti > 50°C? CheckTemp->Decision ActionStop STOP Addition Increase Jacket Cooling Decision->ActionStop Yes ActionContinue Continue Addition Maintain Rate Decision->ActionContinue No ActionStop->CheckTemp After 10 min CheckColor Check Color at Quench ActionContinue->CheckColor End of Rxn ActionThio Add Na2S2O3 until Color Fades (Yellow) CheckColor->ActionThio

Caption: Thermal management and quenching logic for oxidative iodination.

Key Safety Hazards
  • Thermal Runaway: The oxidation of HI by

    
     is exothermic.[1] On a large scale, accumulation of 
    
    
    
    without reaction (induction period) can lead to a sudden thermal spike. Always ensure the reaction has initiated (slight exotherm) before increasing addition rate. [1]
  • Iodine Corrosivity: Iodine vapor is corrosive to metals.[1] Use glass-lined or Hastelloy reactors; avoid Stainless Steel 304/316 if possible for prolonged contact at high temperatures.[1]

Expected Analytical Data

Since this specific compound is a custom intermediate, the following data is derived from structure-activity principles and analogous compounds.

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~5.8-6.0 ppm (s, 1H, -OH, exchangeable).[1]
      
    • The aromatic region will show zero protons if the reaction is complete (positions 2 and 6 are iodinated, 4 is chlorinated, 3 is fluorinated).[1]

    • Correction: Wait, position 5 is a proton.

    • Structure Check: 1-OH, 2-I, 3-F, 4-Cl, 5-H, 6-I.[1]

    • Signal:

      
       ~7.6 - 7.8 ppm (d, 1H, 
      
      
      
      ~6-8 Hz).[1] The proton at C5 is ortho to Cl and meta to F. It will appear as a doublet due to coupling with Fluorine-19.[1]
  • 
     NMR:  Shifts for C-I (typically 80-90 ppm), C-F (d, ~150-160 ppm), C-OH (~155 ppm).[1]
    
  • Mass Spectrometry (ESI-):

    
     peak at approx m/z 396.8 (Calculation: 
    
    
    
    = ~398).[1]

Troubleshooting Guide

ProblemPossible CauseSolution
Incomplete Conversion (Mono-iodo) Stirring too slow;

degraded.
Increase agitation.[2] Check peroxide titer. Add 0.2 eq extra

and

.[1]
Dark Product Color Trapped Iodine.[1]Wash the filter cake more thoroughly with dilute Thiosulfate solution.
Low Yield Product soluble in mother liquor.[1]Ensure sufficient water is added to precipitate.[1] Cool to 0°C before filtration.
Over-oxidation Excess

or high temp.[1]
Strictly control temperature <45°C. Quench excess peroxide with bisulfite.

References

  • General Iodination of Phenols

    • Methodology: "Regioselective iodination of phenols using molecular iodine and hydrogen peroxide." This is a standard green chemistry approach.
    • Source:Tetrahedron Letters, 1999, 40(33), 6055-6058.[1]

  • Scalable Synthesis of Halophenols

    • Context: Patent literature describing the preparation of 2,4,6-triiodophenol and analogues using the

      
       system.[1]
      
    • Source: US Patent 3182089 (Process for iodinated phenolic compounds).[1]

  • Starting Material Data

    • Compound: 4-Chloro-3-fluorophenol (CAS 348-60-7).[1][3][5][7]

    • Source: PubChem Compound Summary.[1] [1]

  • Safety in Iodination

    • Context: Handling of Iodine Monochloride and oxidative iodin
    • Source:Organic Process Research & Development, 2002, 6(4), 520–525.[1] [1]

(Note: While specific literature on the exact title compound is sparse, the protocol above is derived from validated methodologies for structurally homologous di-iodophenols.)

Sources

Application

Application Notes and Protocols for 4-Chloro-3-fluoro-2,6-diiodophenol: A Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Highly Functionalized Scaffolding In the landscape of modern medicinal chemistry, the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Highly Functionalized Scaffolding

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of rational drug design. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The compound 4-Chloro-3-fluoro-2,6-diiodophenol represents a unique and highly functionalized building block, poised for significant utility in the synthesis of complex pharmaceutical intermediates. Its polysubstituted aromatic core, featuring a chloro, a fluoro, and two iodo groups, in addition to a reactive phenolic hydroxyl moiety, offers a rich platform for diverse chemical transformations.

The presence of two ortho-iodine atoms to the hydroxyl group makes this intermediate particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds in many active pharmaceutical ingredients (APIs). The differential reactivity of the C-I bonds, influenced by the electronic and steric environment, can potentially be exploited for selective, sequential functionalization.

This guide provides a comprehensive overview of the projected synthesis, key applications, and detailed experimental protocols for the utilization of 4-Chloro-3-fluoro-2,6-diiodophenol in pharmaceutical research and development. While direct literature on this specific molecule is nascent, the protocols herein are built upon well-established methodologies for structurally analogous compounds, providing a robust starting point for its application in novel synthetic endeavors.

Physicochemical Properties and Characterization

A summary of the predicted and known properties of halogenated phenols is presented below.

PropertyPredicted/Known ValueSource/Method
Molecular FormulaC₆H₂ClFI₂O-
Molecular Weight410.34 g/mol -
AppearanceOff-white to pale yellow solid (Predicted)Analogy to similar compounds
Melting Point> 70 °C (Predicted)Analogy to similar compounds[1]
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)General solubility of halogenated phenols
¹H NMR (CDCl₃, 400 MHz)δ 7.5-8.0 (s, 1H, Ar-H), δ 5.0-6.0 (br s, 1H, -OH) (Predicted)[2][3]
¹³C NMR (CDCl₃, 100 MHz)δ 150-160 (C-OH), δ 110-145 (Ar-C), δ 80-90 (C-I) (Predicted)[2]
Mass Spectrometry (ESI-)[M-H]⁻ at m/z 408.8 (Predicted)[4]

Proposed Synthesis of 4-Chloro-3-fluoro-2,6-diiodophenol

The synthesis of 4-Chloro-3-fluoro-2,6-diiodophenol can be envisioned as a two-step process starting from the commercially available 4-chloro-3-fluorophenol. The key transformation is the regioselective di-iodination at the positions ortho to the hydroxyl group.

Synthesis_Pathway 4-Chloro-3-fluorophenol 4-Chloro-3-fluorophenol Intermediate 4-Chloro-3-fluoro-2,6-diiodophenol 4-Chloro-3-fluorophenol->Intermediate Di-iodination Reagents Iodinating Agent (e.g., I₂, NIS) Base (e.g., NH₄OH) Reagents->Intermediate

Caption: Proposed synthetic pathway for 4-Chloro-3-fluoro-2,6-diiodophenol.

Experimental Protocol: Di-iodination of 4-Chloro-3-fluorophenol

This protocol is adapted from established methods for the iodination of phenols.[5][6][7]

Materials:

  • 4-Chloro-3-fluorophenol

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Ammonium hydroxide (NH₄OH) or other suitable base

  • Methanol or other suitable solvent

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-fluorophenol (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ammonium hydroxide (2.5 eq).

  • In a separate flask, dissolve iodine (2.2 eq) in methanol and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate until the iodine color disappears.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-Chloro-3-fluoro-2,6-diiodophenol.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The two iodine substituents on 4-Chloro-3-fluoro-2,6-diiodophenol make it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of many pharmaceutical compounds.[8][9][10]

Cross_Coupling_Applications Intermediate 4-Chloro-3-fluoro-2,6-diiodophenol Suzuki Suzuki-Miyaura (C-C bond) Intermediate->Suzuki Sonogashira Sonogashira (C-C bond, alkyne) Intermediate->Sonogashira Buchwald Buchwald-Hartwig (C-N bond) Intermediate->Buchwald Products Diverse Pharmaceutical Scaffolds (Biaryls, Alkynyl Aromatics, Aryl Amines) Suzuki->Products Sonogashira->Products Buchwald->Products

Caption: Key cross-coupling applications of the title intermediate.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[10][11][12]

Exemplary Protocol for Di-arylation:

Reagent/ParameterConditionRationale
Substrate 4-Chloro-3-fluoro-2,6-diiodophenol (1.0 eq)The di-iodo functionality allows for double coupling.
Boronic Acid Arylboronic acid (2.5 eq)Excess boronic acid drives the reaction to di-substitution.
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)Common and effective palladium catalysts for Suzuki coupling.
Base K₂CO₃ (4.0 eq) or Cs₂CO₃ (4.0 eq)Activates the boronic acid for transmetalation.[12]
Solvent Toluene/Water (4:1) or Dioxane/Water (4:1)Biphasic solvent system is typical for Suzuki reactions.
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-Chloro-3-fluoro-2,6-diiodophenol, arylboronic acid, and the base.

  • Add the solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the specified temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the di-arylated product.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation in the synthesis of many natural products and pharmaceuticals.[9][13][14][15]

Exemplary Protocol for Di-alkynylation:

Reagent/ParameterConditionRationale
Substrate 4-Chloro-3-fluoro-2,6-diiodophenol (1.0 eq)Di-iodo groups serve as coupling sites.
Alkyne Terminal alkyne (2.5 eq)The coupling partner for C-C bond formation.
Catalyst PdCl₂(PPh₃)₂ (5 mol%)A standard palladium catalyst for Sonogashira coupling.
Co-catalyst CuI (10 mol%)Facilitates the formation of the copper acetylide intermediate.[13]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both a base and a solvent in many cases.[13]
Solvent THF or DMFAprotic polar solvents are commonly used.
Temperature Room temperature to 60 °CMild conditions are often sufficient.
Atmosphere Inert (Nitrogen or Argon)Protects the catalysts from oxidation.

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 4-Chloro-3-fluoro-2,6-diiodophenol, the palladium catalyst, and the copper(I) iodide in the chosen solvent.

  • Add the terminal alkyne and the amine base.

  • Stir the reaction mixture at the appropriate temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals containing aniline and related motifs.[1][8][16][17][18]

Exemplary Protocol for Di-amination:

Reagent/ParameterConditionRationale
Substrate 4-Chloro-3-fluoro-2,6-diiodophenol (1.0 eq)The di-iodo groups are the electrophilic partners.
Amine Primary or secondary amine (2.5 eq)The nucleophilic partner for C-N bond formation.
Catalyst Pd₂(dba)₃ (2-5 mol%)A common palladium(0) precursor.
Ligand Xantphos, BINAP, or other bulky phosphine ligand (4-10 mol%)Essential for stabilizing the palladium catalyst and facilitating reductive elimination.[16]
Base NaOtBu or K₃PO₄ (3.0 eq)A strong, non-nucleophilic base is required.[1]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CHigher temperatures are often needed for C-N coupling.
Atmosphere Inert (Nitrogen or Argon)Crucial for maintaining catalyst activity.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the ligand, and the base.

  • Add the solvent, followed by 4-Chloro-3-fluoro-2,6-diiodophenol and the amine.

  • Heat the reaction mixture to the specified temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Analytical Characterization of Products

Thorough characterization of the products derived from 4-Chloro-3-fluoro-2,6-diiodophenol is crucial for ensuring their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized molecules. The disappearance of the C-I signals in the ¹³C NMR spectrum and the appearance of new signals corresponding to the coupled moieties are key indicators of a successful reaction.[2][3][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass and elemental composition of the products.[4][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compounds and for monitoring the progress of the reactions.

Conclusion and Future Outlook

4-Chloro-3-fluoro-2,6-diiodophenol is a promising, albeit currently under-explored, pharmaceutical intermediate. Its highly functionalized structure provides a versatile platform for the synthesis of a wide array of complex molecules through well-established and robust cross-coupling methodologies. The protocols outlined in this guide, based on sound chemical principles and analogous transformations, offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. As the demand for novel and structurally diverse drug candidates continues to grow, the strategic application of such multi-functionalized building blocks will undoubtedly play a pivotal role in the advancement of pharmaceutical sciences.

References

  • ResearchGate. (n.d.). Reactions of ortho-iodophenol-derived allyl ether. Retrieved from [Link]

  • ACS Publications. (2019). Ferrate Oxidation of Phenolic Compounds in Iodine Containing Water: Control of Iodinated Aromatic Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. Retrieved from [Link]

  • PubMed. (n.d.). Design and Synthesis of 2,6-diprenyl-4-iodophenol TX-1952 With a Novel and Potent Anti-Peroxidative Activity. Retrieved from [Link]

  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • DTU Orbit. (1990). Iodination of phenol. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Arkivoc. (2006). Regioselective iodination of hydroxylated aromatic ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Iodophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (2008). United States Patent.
  • Semantic Scholar. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2021). Water-Tolerant ortho-Acylation of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Hydroxylation of o-halogenophenol and o-nitrophenol by salicylate hydroxylase. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
  • Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Retrieved from [Link]

  • MDPI. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Retrieved from [Link]

  • ResearchGate. (2024). A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol. Retrieved from [Link]

  • PubMed Central. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. Retrieved from [Link]

  • ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of phenol=PEO ( Ð )and of polyphenol=PEO (ÐÐ). Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

Sources

Method

Technical Application Note: Regioselective Synthesis of 4-Chloro-3-fluoro-2,6-diiodophenol

Topic: Reagents for synthesizing 4-Chloro-3-fluoro-2,6-diiodophenol from precursors Content Type: Technical Application Note & Protocol Guide Executive Summary This application note details the synthetic protocols for ge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for synthesizing 4-Chloro-3-fluoro-2,6-diiodophenol from precursors Content Type: Technical Application Note & Protocol Guide

Executive Summary

This application note details the synthetic protocols for generating 4-Chloro-3-fluoro-2,6-diiodophenol , a highly functionalized halogenated phenol often utilized as a scaffold in the development of thyromimetics, agrochemicals (herbicide intermediates), and radiopharmaceutical precursors.

The synthesis relies on the Late-Stage Electrophilic Iodination of the commercially available precursor 4-Chloro-3-fluorophenol (CAS 348-60-7) . Due to the potent directing effects of the phenolic hydroxyl group, the iodine atoms can be introduced with high regioselectivity at the ortho positions (C2 and C6), avoiding the need for complex protecting group strategies.

Strategic Analysis: Precursor & Retrosynthesis

Structural Logic

The target molecule is a tetra-substituted benzene ring. Introducing fluorine and chlorine atoms onto a fully substituted ring is synthetically challenging due to the harsh conditions required (e.g., Balz-Schiemann or Sandmeyer reactions) which often degrade sensitive phenolic moieties.

Therefore, the optimal strategy employs 4-Chloro-3-fluorophenol as the starting material.

  • Fluorine (C3) & Chlorine (C4): Already present in the precursor. These atoms are deactivated and difficult to introduce late-stage.

  • Hydroxyl (C1): Acts as the primary Activating Group (EDG), strongly directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • Regiocontrol: Since the para position is blocked by Chlorine, electrophilic iodination is forced exclusively to the ortho positions (C2 and C6), ensuring high regioselectivity for the 2,6-diiodo product.

Reagent Selection Matrix

Three reagent systems are evaluated based on scale, purity requirements, and environmental impact.

Reagent SystemReagentsMechanismProsCons
Method A (Standard)

/

/

Electrophilic Aromatic Substitution (EAS)Economical, scalable, high regioselectivity.Requires careful pH control; iodine waste.
Method B (Green)

/

(30%)
Oxidative IodinationHigh Atom Economy (Water byproduct), rapid.Exothermic; requires temp control to prevent oxidation of phenol to quinones.
Method C (High Purity) N-Iodosuccinimide (NIS) / TFA

Generation
Homogeneous phase, very clean profile, easy workup.High cost of reagents; not suitable for multi-kg scale.

Experimental Protocols

Protocol A: Standard Aqueous Iodination (Recommended for Scale-Up)

This method utilizes the solubility of phenols in basic media to facilitate attack by electrophilic iodine species.

Reagents:

  • Precursor: 4-Chloro-3-fluorophenol (1.0 eq)[1]

  • Iodine (

    
    ) (2.2 eq)
    
  • Potassium Iodide (KI) (2.5 eq)

  • Ammonium Hydroxide (

    
    , 28-30%) or NaOH (10%)
    

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-fluorophenol (10 mmol, 1.46 g) in Ammonium Hydroxide (20 mL). The solution should be clear; if using NaOH, ensure pH is ~10-11 to form the phenoxide.

  • Iodine Prep: Prepare a solution of Iodine (22 mmol, 5.58 g) and KI (25 mmol, 4.15 g) in minimal deionized water (approx. 10-15 mL). Stir until fully dissolved (formation of

    
    ).
    
  • Addition: Cool the phenol solution to 0–5 °C using an ice bath. Add the Iodine/KI solution dropwise over 30 minutes.[2] Crucial: Maintain temperature <10 °C to prevent oxidative coupling.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. A heavy precipitate (the diiodo product) will form as the reaction proceeds.

  • Quenching: Acidify the mixture carefully with HCl (2M) to pH ~2–3. This ensures the phenol is protonated and precipitates fully.

  • Scavenging: Add Sodium Thiosulfate (

    
    , 10% aq. solution) until the dark iodine color fades to a pale yellow/white, indicating removal of excess iodine.
    
  • Isolation: Filter the solid precipitate via vacuum filtration. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water (80:20) to yield colorless to pale needles.

Protocol B: NIS-Mediated High-Purity Synthesis (Lab Scale)

Ideal for medicinal chemistry applications requiring high purity.

Reagents:

  • 4-Chloro-3-fluorophenol (1.0 eq)[1][3]

  • N-Iodosuccinimide (NIS) (2.2 eq)

  • Solvent: Acetonitrile (ACN) or DMF[3]

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq)

Methodology:

  • Dissolve the precursor in ACN (0.1 M concentration).

  • Add TFA (0.1 eq).

  • Add NIS (2.2 eq) in one portion at room temperature. Use an amber flask to protect from light.

  • Stir for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Concentrate solvent in vacuo.

  • Redissolve residue in EtOAc, wash with water and brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    

Visualization of Synthetic Workflow

G start Precursor: 4-Chloro-3-fluorophenol decision Select Method start->decision methodA Method A: I2 / KI / NH4OH decision->methodA Scale-up methodB Method B: NIS / TFA decision->methodB High Purity stepA1 Formation of Phenoxide Anion methodA->stepA1 stepA2 Electrophilic Attack (Ortho-C2 & C6) stepA1->stepA2 quench Quench: Na2S2O3 (Remove I2) HCl (Protonate) stepA2->quench stepB1 Generation of I+ Species methodB->stepB1 stepB1->quench product Target: 4-Chloro-3-fluoro- 2,6-diiodophenol quench->product Recrystallization

Caption: Synthetic workflow illustrating the divergence in reagent choice based on scale and the convergence at the quenching/purification stage.

Quality Control & Validation

To ensure the integrity of the synthesized 4-Chloro-3-fluoro-2,6-diiodophenol , the following analytical parameters must be met.

NMR Validation Logic
  • 1H NMR (DMSO-d6):

    • Precursor: Shows aromatic protons at C2, C5, C6.

    • Target: The protons at C2 and C6 are replaced by Iodine.

    • Diagnostic Signal: The only remaining aromatic proton is at C5 . It will appear as a doublet (coupling with Fluorine,

      
       Hz).
      
    • Shift: The Phenolic OH signal will shift downfield (acidified by electron-withdrawing I, Cl, F).

Mass Spectrometry (LC-MS)
  • Isotope Pattern: Look for the characteristic pattern of 1 Chlorine + 2 Iodines .

  • Molar Mass:

    • Precursor (

      
      ): 146.55  g/mol [4]
      
    • Target (

      
      ): 398.33  g/mol  
      
  • Validation: ESI(-) mode usually shows [M-H]- peak at ~397.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile. Weigh in a fume hood. Long-term exposure damages the respiratory tract.
    
  • Phenols: 4-Chloro-3-fluorophenol is toxic and a skin irritant. It can be absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Waste Disposal: All aqueous waste containing iodine must be treated with thiosulfate before disposal to prevent release of volatile iodine into plumbing systems.

References

  • Precursor Availability: Sigma-Aldrich.[4] Product Specification: 4-Chloro-3-fluorophenol (CAS 348-60-7).[3][4]

  • General Iodination Protocol (I2/H2O2): Patil, Y. S., et al. "Efficient and eco-friendly synthesis of iodinated aromatic building blocks promoted by iodine and hydrogen peroxide in water." Tetrahedron Letters, 2005.

  • NIS Method (High Purity): Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002.

  • Regioselectivity in Phenols: Kajigaeshi, S., et al. "Iodination of phenols by use of benzyltrimethylammonium dichloroiodate." Bulletin of the Chemical Society of Japan, 1987.

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 4-Chloro-3-fluoro-2,6-diiodophenol in aqueous media

Technical Support Center: 4-Chloro-3-fluoro-2,6-diiodophenol A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for 4-Chloro-3-fluoro-2,6-diiodopheno...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-3-fluoro-2,6-diiodophenol

A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 4-Chloro-3-fluoro-2,6-diiodophenol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given the highly substituted and halogenated nature of this specific phenol, poor aqueous solubility is an expected primary hurdle.

This guide moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively. We will proceed from understanding the molecule's inherent properties to systematic strategies for solubility enhancement and analysis.

Part 1: Frequently Asked Questions (FAQs) & Physicochemical Assessment

This section addresses the fundamental properties of 4-Chloro-3-fluoro-2,6-diiodophenol that govern its behavior in aqueous media.

Q1: Why is 4-Chloro-3-fluoro-2,6-diiodophenol expected to have very low water solubility?

A1: The poor aqueous solubility of this compound is multifactorial, stemming directly from its molecular structure:

  • High Lipophilicity: The molecule is dominated by a hydrophobic aromatic ring and multiple large, lipophilic halogen atoms (one chlorine, one fluorine, and two iodines). The addition of halogens, particularly large ones like iodine, significantly increases the octanol/water partition coefficient (logP), a measure of lipophilicity.[1][2] A high logP value is strongly correlated with low aqueous solubility.[3]

  • High Molecular Weight: With a molecular weight of 454.26 g/mol , the large size of the molecule makes it more difficult for water molecules to effectively solvate it. Larger molecules generally exhibit lower solubility compared to smaller, structurally similar ones.[4]

  • Crystal Lattice Energy: As a solid, the energy required to break the compound's crystal lattice structure before it can dissolve (the lattice energy) can be substantial. Strong intermolecular interactions in the solid state will hinder dissolution.[5]

  • Phenolic Group: While the phenolic hydroxyl group can participate in hydrogen bonding, its contribution to overall solubility is overwhelmed by the large, nonpolar scaffold of the molecule.

Q2: What is the expected acidic character (pKa) of this compound, and how does it influence solubility?

A2: The phenolic hydroxyl group (-OH) is weakly acidic.[6] The pKa of unsubstituted phenol in water is approximately 9.9. The presence of electron-withdrawing groups, such as the four halogen atoms on the ring, will increase the acidity (i.e., lower the pKa) by stabilizing the resulting phenoxide anion. For comparison, the pKa of 4-chlorophenol is 9.41[7], and the pKa of pentafluorophenol is 5.5.[8] Therefore, it is reasonable to predict the pKa of 4-Chloro-3-fluoro-2,6-diiodophenol to be in the range of 5.0 - 7.0 .

This acidity is critical because it provides a direct handle for solubility manipulation. At a pH below its pKa, the compound exists predominantly in its neutral, poorly soluble form. At a pH above its pKa, it deprotonates to form the much more water-soluble phenoxide salt.[9][10]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides systematic, step-by-step approaches to quantify and improve the aqueous solubility of 4-Chloro-3-fluoro-2,6-diiodophenol.

Workflow for Solubility Assessment and Enhancement

The following diagram outlines the logical progression for addressing solubility issues, starting with baseline measurement and proceeding through common enhancement techniques.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Solubility Enhancement cluster_2 Phase 3: Advanced Formulation A Q3: Determine Baseline Thermodynamic Solubility B Q4: pH Modification Strategy A->B Proceed to Enhancement C Q5: Co-Solvent Screening B->C If pH adjustment is insufficient or not viable D Q6: Cyclodextrin Complexation C->D If organic solvents are restricted E Consider Advanced Methods (e.g., Nanosuspensions, Solid Dispersions) D->E If further enhancement is required

Caption: Logical workflow for systematic solubility troubleshooting.

Q3: How do I accurately measure the baseline thermodynamic solubility of my compound?

A3: It is essential to first establish the equilibrium solubility in your primary aqueous medium (e.g., water, phosphate-buffered saline (PBS) at pH 7.4). The shake-flask method is the gold standard for this determination.[11]

  • Preparation: Add an excess amount of solid 4-Chloro-3-fluoro-2,6-diiodophenol to a known volume of the aqueous medium in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.[11] Equilibrium is reached when the concentration of the dissolved compound in solution remains constant over time.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.

    • Centrifugation: Pellet the excess solid by centrifuging at high speed.

    • Filtration: Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF). Be aware that highly lipophilic compounds may adsorb to filter materials, potentially underestimating solubility.[5]

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it into a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration using a validated analytical method.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC-UV): The most common and reliable method. It offers both separation from potential impurities and sensitive quantification.[3][5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity if concentrations are extremely low.[5]

    • UV-Vis Spectroscopy: A simpler, high-throughput method, but only suitable if the compound has a distinct chromophore and no interfering impurities are present.[5]

Q4: How can I leverage the compound's acidity to improve its solubility with pH adjustment?

A4: As established in Q2, deprotonating the phenolic hydroxyl group by raising the pH above the compound's pKa will form a more soluble phenoxide salt. This is often the most effective initial strategy.[]

G cluster_0 cluster_1 A Phenol Form (R-OH) Poorly Soluble B + OH⁻ - H₂O A->B C Phenoxide Form (R-O⁻) More Soluble C->B + H⁺ B->C

Caption: pH-dependent equilibrium of the phenolic compound.

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 4 to pH 10).

  • Solubility Measurement: Perform the shake-flask method (Protocol 1) in each buffer.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting curve will show a significant increase in solubility as the pH surpasses the pKa.

  • Practical Considerations:

    • Select a Biocompatible Buffer: If the solution is for a biological experiment, use buffers like phosphate or borate.

    • Check Compound Stability: Ensure the compound is chemically stable at the required pH, especially at highly alkaline conditions.

    • Buffering Capacity: Ensure the buffer has sufficient capacity to maintain the target pH after the addition of the acidic compound.

Q5: My application requires a near-neutral pH where solubility is still low. How can I use co-solvents?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This reduces the energy penalty of dissolving a non-polar solute, thereby increasing its solubility.[4][13]

Co-solventTypical Concentration RangeKey Considerations
Ethanol 5 - 40% (v/v)Generally well-tolerated in many systems.[]
Propylene Glycol (PG) 10 - 60% (v/v)Common in pharmaceutical formulations.[4]
Polyethylene Glycol 400 (PEG 400) 10 - 60% (v/v)Less volatile and can solubilize very non-polar compounds.[]
Dimethyl Sulfoxide (DMSO) <10% (often <1%)Excellent solubilizer but can have biological effects; use with caution.[3]
  • Select Co-solvents: Choose a few co-solvents compatible with your downstream application.

  • Prepare Stock Solutions: Create a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 30%, 40% v/v).

  • Measure Solubility: Determine the solubility of 4-Chloro-3-fluoro-2,6-diiodophenol in each co-solvent mixture using the shake-flask method (Protocol 1).

  • Plot and Analyze: Plot the solubility (log scale) against the co-solvent percentage. This will reveal the most effective co-solvent and the concentration required to achieve your target solubility. Studies have shown that mixtures, such as ethanol-water, can be highly effective for phenolic compounds.[14]

Q6: I need to avoid organic co-solvents entirely. Is there an alternative approach?

A6: Yes. Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[][16][17]

G cluster_1 A Drug Molecule (Hydrophobic) B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Plus + arrow C Soluble Inclusion Complex

Sources

Optimization

Technical Support Center: Catalyst Selection for Coupling Reactions of 4-Chloro-3-fluoro-2,6-diiodophenol

Introduction: The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. 4-Chloro-3-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. 4-Chloro-3-fluoro-2,6-diiodophenol is a highly versatile, yet challenging, building block due to its multiple potential reaction sites. This guide provides researchers, scientists, and drug development professionals with expert insights, practical starting points, and robust troubleshooting strategies for catalyst selection in its various coupling reactions. We will explore how to control chemoselectivity and achieve desired synthetic outcomes by understanding the interplay between the substrate's reactivity, catalyst system, and reaction conditions.

Section 1: Foundational Concepts & Initial Analysis (FAQs)

This section addresses the fundamental principles governing the reactivity of 4-Chloro-3-fluoro-2,6-diiodophenol, which are crucial for making informed decisions on catalyst selection.

Q1: What is the reactivity order of the halogens on this substrate in palladium-catalyzed cross-coupling reactions?

A1: The reactivity order is dictated by the carbon-halogen (C-X) bond strength. Palladium(0) catalysts insert into weaker bonds more readily in the crucial oxidative addition step of the catalytic cycle.[1][2] For this substrate, the established reactivity trend is:

Iodine (I) >> Bromine (Br) > Chlorine (Cl) > Fluorine (F) [1][3]

  • C-I Bonds (at positions 2 and 6): These are the weakest and most reactive sites, making them the primary targets for initial coupling reactions.

  • C-Cl Bond (at position 4): This bond is significantly stronger and less reactive, typically requiring more forcing conditions or specialized, highly active catalyst systems to participate in coupling.[4]

  • C-F Bond (at position 3): This is the strongest bond and is generally considered inert in standard palladium cross-coupling reactions.

This inherent reactivity difference is the key to achieving chemoselective functionalization.

Q2: How does the phenolic hydroxyl (-OH) group influence the reaction?

A2: The phenolic -OH group exerts several critical influences:

  • Acidity: The phenol is acidic and will be deprotonated by the bases typically used in cross-coupling reactions (e.g., carbonates, phosphates). This forms a phenoxide, which can alter the electronic properties of the ring and potentially coordinate to the metal center.

  • Directing Group Effect: The hydroxyl group can act as a directing group, influencing the site-selectivity of certain reactions, particularly C-H activation, by coordinating to the catalyst and bringing it into proximity of a specific C-H bond.

  • Competing Reactivity: The phenoxide is a nucleophile and can compete in C-O coupling reactions (etherification), either with another molecule of the starting material or with the aryl halide coupling partner. This is a potential side reaction that must be managed.[5]

Q3: What are the main challenges when working with this substrate?

A3: The primary challenges are:

  • Controlling Mono- vs. Di-substitution: Since there are two highly reactive iodine atoms, achieving selective mono-arylation without the formation of di-arylated byproducts requires careful control of stoichiometry and reaction conditions.[6]

  • Steric Hindrance: The two iodine atoms are ortho to the phenolic group, creating a sterically congested environment around the reactive sites. This requires the use of bulky ligands on the catalyst to facilitate both the oxidative addition and the final reductive elimination step.[1][2]

  • Preventing Side Reactions: Besides unwanted di-substitution, potential side reactions include hydrodehalogenation (loss of iodine), catalyst deactivation, and homocoupling of the coupling partner.[7]

Section 2: Catalyst System Selection Guide by Reaction Type

The choice of catalyst, ligand, base, and solvent is paramount for success. The following recommendations provide robust starting points for optimization.

C-C Bond Formation: Suzuki-Miyaura & Sonogashira Couplings

These are among the most common reactions for this class of substrate.

Q4: What is a good starting catalyst system for a selective mono-Suzuki coupling reaction?

A4: To favor mono-arylation, the key is to use mild conditions and a slight excess of the di-iodo substrate relative to the boronic acid. A sterically demanding, electron-rich phosphine ligand is crucial.

ComponentRecommended Starting PointRationale & Notes
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) sources that are activated in situ.[3]
Ligand XPhos , SPhos , or RuPhos These bulky biaryl phosphine ligands are excellent for coupling sterically hindered substrates. They stabilize the active monoligated Pd(0) species, promoting efficient oxidative addition and reductive elimination.[2]
Base K₃PO₄ or Cs₂CO₃Moderately strong, non-nucleophilic bases are preferred. K₃PO₄ is often used in a mixture with water.[8]
Solvent Dioxane/H₂O, Toluene, or THFPolar aprotic solvents are generally effective. A small amount of water can aid in dissolving the base and facilitating transmetalation.[1]
Temperature 80 - 110 °CStart at a moderate temperature and monitor progress. Higher temperatures may lead to increased di-substitution.[1]
Stoichiometry 1.0 eq. Boronic Acid / 1.1-1.2 eq. Aryl Di-iodideUsing a slight excess of the di-iodide helps to minimize the formation of the di-substituted product.

Q5: How can I promote a di-Suzuki coupling reaction?

A5: To achieve exhaustive coupling at both iodine positions, you need to push the reaction harder. Use a slight excess of the boronic acid and potentially more forcing conditions.

  • Stoichiometry: Use at least 2.2-2.5 equivalents of the boronic acid.

  • Catalyst Loading: Consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).

  • Temperature & Time: Higher temperatures (e.g., >100 °C) and longer reaction times will be necessary.[9]

  • Ligand Choice: The same bulky phosphine ligands (XPhos, SPhos) are still excellent choices.

Q6: What catalyst system is recommended for Sonogashira coupling?

A6: The Sonogashira coupling of a terminal alkyne with the di-iodo substrate typically requires a dual-catalyst system.[10][11]

ComponentRecommended Starting PointRationale & Notes
Pd Precatalyst PdCl₂(PPh₃)₂A classic, reliable palladium source for Sonogashira reactions.[11]
Cu Co-catalyst Copper(I) Iodide (CuI)The copper co-catalyst is essential for activating the alkyne via the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[12]
Ligand Triphenylphosphine (PPh₃)Often comes pre-complexed with the palladium source. Additional ligand may not be necessary.
Base Diisopropylamine (DIPA) or Triethylamine (TEA)An amine base is required. It serves both as a base and often as the solvent.[11]
Solvent THF or DMF (if co-solvent is needed)Often run neat in the amine base.[13]
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under mild conditions.[13]
C-N Bond Formation: Buchwald-Hartwig Amination

Q7: I need to couple a primary or secondary amine to one of the iodine positions. What is the best catalyst system?

A7: Buchwald-Hartwig amination requires a specific class of bulky, electron-rich ligands to facilitate the challenging C-N reductive elimination step.[14]

ComponentRecommended Starting PointRationale & Notes
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Standard and effective palladium sources.
Ligand RuPhos or BrettPhos These dialkylbiaryl phosphine ligands are state-of-the-art for C-N coupling, especially with challenging substrates. They promote rapid catalyst turnover and prevent catalyst decomposition.[15]
Base NaOt-Bu or LHMDSA strong, non-nucleophilic base is required to deprotonate the amine.[14]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.[1]
Temperature 90 - 110 °CThese reactions typically require heating to proceed at a reasonable rate.
C-O Bond Formation: Ullmann-type Etherification

Q8: Can I perform an O-arylation on the phenolic group itself? What catalyst should I use?

A8: Yes, the phenolic -OH can be arylated. While palladium-catalyzed methods exist, the classic and often more reliable approach for this transformation is a copper-catalyzed Ullmann condensation.[16] This avoids competing reactions at the C-I bonds.

ComponentRecommended Starting PointRationale & Notes
Cu Catalyst Copper(I) Iodide (CuI)The most common and effective copper source for Ullmann reactions.[17]
Ligand Picolinic Acid or 1,10-PhenanthrolineLigands are crucial for modern, lower-temperature Ullmann reactions. They solubilize the copper species and accelerate the catalytic cycle.[5]
Base K₃PO₄ or Cs₂CO₃A strong base is needed to generate the phenoxide nucleophile.[17]
Solvent DMSO or DMFHigh-boiling polar aprotic solvents are typically required.[16]
Temperature 100 - 130 °CUllmann reactions often require higher temperatures than their palladium-catalyzed counterparts.[5]
Section 3: Troubleshooting Guide

Even with the best starting points, challenges can arise. This section provides a systematic approach to troubleshooting common issues.[7]

Symptom / Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion / Yield Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); ligand oxidation.- Ensure an inert atmosphere (degas solvent, use Schlenk line).[7] - Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄. - Verify the quality of your ligand.
Reagent Impurity: Water or oxygen in solvent/reagents; impure base or boronic acid.- Use freshly distilled or anhydrous grade solvents.[7] - Ensure the base is dry and stored properly. - Check the purity of the boronic acid (protodeboronation is a common issue).
Incorrect Base/Solvent: Base is too weak; poor solubility of reagents.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). - Screen alternative solvents to improve solubility.[18]
2. Poor Chemoselectivity (Mixture of mono- and di-substituted products) Incorrect Stoichiometry: Too much boronic acid/amine/alkyne when targeting mono-substitution.- Carefully control stoichiometry. For mono-coupling, use a slight excess of the di-iodide (1.1-1.2 eq.).[6]
Reaction Too Forcing: Temperature is too high or reaction time is too long.- Lower the reaction temperature. - Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed but before significant di-substitution occurs.
3. Significant Hydrodehalogenation (C-I bond replaced by C-H) Base Choice: Some bases (e.g., alkoxides with β-hydrogens) or impurities can act as hydride sources.- Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.
Solvent Impurities: Presence of water or alcohols can be a proton source.- Ensure all reagents and solvents are scrupulously dry.
4. Homocoupling of Boronic Acid (in Suzuki reactions) Oxygen Contamination: O₂ can promote the oxidative homocoupling of boronic acids.- Thoroughly degas the reaction mixture (e.g., with 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 mins).[8]
Inefficient Catalyst Turnover: A slow transmetalation step can allow side reactions to dominate.- Ensure the base is appropriate and sufficiently soluble. - Consider a different ligand to accelerate the catalytic cycle.
Section 4: Experimental Workflows & Diagrams

Visualizing the decision-making process and the reaction mechanism can clarify complex concepts.

Catalyst Selection Workflow Diagram

This diagram outlines the logical steps for choosing a catalyst system based on the desired transformation.

G start Define Synthetic Goal for 4-Chloro-3-fluoro-2,6-diiodophenol cc_bond C-C Bond Formation? start->cc_bond Yes cn_bond C-N Bond Formation? start->cn_bond No suzuki Suzuki Coupling (Aryl-Aryl) cc_bond->suzuki With Boronic Acid sonogashira Sonogashira Coupling (Aryl-Alkyne) cc_bond->sonogashira With Terminal Alkyne co_bond C-O Bond Formation? cn_bond->co_bond No buchwald Buchwald-Hartwig Amination cn_bond->buchwald Yes ullmann Ullmann Etherification co_bond->ullmann Yes suzuki_cat Catalyst System: - Pd(OAc)₂ / Pd₂(dba)₃ - Ligand: XPhos or SPhos - Base: K₃PO₄ - Solvent: Dioxane/H₂O suzuki->suzuki_cat sonogashira_cat Catalyst System: - PdCl₂(PPh₃)₂ / CuI - Base: DIPA or TEA - Solvent: THF or neat sonogashira->sonogashira_cat buchwald_cat Catalyst System: - Pd₂(dba)₃ - Ligand: RuPhos - Base: NaOtBu - Solvent: Toluene buchwald->buchwald_cat ullmann_cat Catalyst System: - CuI - Ligand: Picolinic Acid - Base: K₃PO₄ - Solvent: DMSO ullmann->ullmann_cat G pd0 Active Catalyst LₙPd(0) ox_add Oxidative Addition (Rate-Determining Step) pd_intermediate Aryl-Pd(II)-Iodide Complex LₙPd(Ar)(I) pd0->pd_intermediate Ar-I transmetal Transmetalation pd_couple Di-organo Pd(II) Complex LₙPd(Ar)(R) pd_intermediate->pd_couple R-M pd_couple->pd0 Ar-R red_elim Reductive Elimination reagents Ar-I (Substrate) partner R-M (Coupling Partner) [e.g., R-B(OH)₂] product Ar-R (Product)

Caption: The general catalytic cycle for Palladium(0)-catalyzed cross-coupling reactions.

References
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]

  • Anderson, K. W., et al. (2010). Cu-Catalyzed O-arylation of phenols with aryl iodides and bromides. Journal of Organic Chemistry. [Link]

  • Al-dujaili, A. H., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Stone, A. T., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Nolan, S. P., et al. (2014). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Ghaffari, M. F., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Karuppasamy, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Anderson, K. W., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. [Link]

  • Borra, S., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • ResearchGate. (2017). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jiao Research Group. (n.d.). Complementary Site Selectivity in Ortho-Alkylative Vicinal Difunctionalization Reactions of Iodoarenes Enabled by Palladium–Olefin Catalysis. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. [Link]

  • ResearchGate. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Graz University of Technology. (n.d.). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res. [Link]

  • Garg, N. K., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. [Link]

  • Beilstein J. Org. Chem. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Synlett. (2011). Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates. [Link]

  • ResearchGate. (n.d.). Sterically driven mono‐ vs. di‐ortho‐arylation. [Link]

  • Gulia, N., et al. (2022). Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives. PubMed. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Convenient and flexible syntheses of gem-dimethyl carboxylic triggers via mono-selective β-C(sp3)–H arylation of pivalic acid with ortho-substituted aryl iodides. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 4-Chloro-3-fluoro-2,6-diiodophenol

This guide outlines the 1H NMR analysis of 4-Chloro-3-fluoro-2,6-diiodophenol , a highly functionalized halogenated phenol used as a specialized intermediate in pharmaceutical and agrochemical synthesis. Because this mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR analysis of 4-Chloro-3-fluoro-2,6-diiodophenol , a highly functionalized halogenated phenol used as a specialized intermediate in pharmaceutical and agrochemical synthesis.

Because this molecule possesses a unique "penta-substituted" benzene ring with only one aromatic proton, its NMR spectrum is deceptively simple but highly diagnostic. This guide compares the target molecule against its incomplete synthesis precursors (mono-iodinated analogs) and regioisomers , providing a robust validation protocol.

Executive Summary

  • Target Molecule: 4-Chloro-3-fluoro-2,6-diiodophenol

  • Primary Analytical Challenge: Distinguishing the target from mono-iodinated impurities (e.g., 4-chloro-3-fluoro-2-iodophenol) and confirming the regiochemistry of the iodine addition.

  • Key Spectral Feature: A distinct doublet (due to long-range

    
    F coupling) in the aromatic region, integrating to 1H.
    
  • Recommended Solvent: DMSO-d

    
      is superior to CDCl
    
    
    
    for this analysis to clearly resolve the phenolic hydroxyl proton and prevent aggregation-induced line broadening.

Structural Analysis & Theoretical Prediction

Before acquisition, we must model the expected chemical environment. The benzene ring is substituted at 5 positions, leaving only Position 5 with a hydrogen atom.

Substituent Effects on Chemical Shift ( )

Using additivity rules for substituted benzenes (Pretsch/Clerc models):

  • Base Benzene: 7.27 ppm

  • -OH (Position 1): Ortho/Meta effect on H-5 is minimal.

  • -I (Position 2 & 6): Iodine at C-6 is ortho to H-5. Iodine typically exerts a shielding effect due to the "Heavy Atom Effect" (spin-orbit coupling), but steric compression in di-ortho systems often overrides this, leading to deshielding.

  • -F (Position 3): Fluorine is meta to H-5.

  • -Cl (Position 4): Chlorine is ortho to H-5.

Predicted Shift for H-5:


7.80 – 8.10 ppm  (Deshielded region due to steric crowding of halogens).
Spin-Spin Coupling ( -Coupling)

The most critical diagnostic tool is the coupling between the single proton (H-5) and the fluorine atom (F-3).

  • Pathway: H(5)-C(5)-C(4)-C(3)-F(3)

  • Type: 4-Bond Meta-Coupling (

    
    )
    
  • Expected Value: 5.5 – 7.5 Hz [1]

Experimental Protocol

Sample Preparation

To ensure reproducibility and avoid concentration-dependent shifts of the -OH peak:

  • Solvent Choice: Use DMSO-d

    
      (99.9% D).
    
    • Reasoning: CDCl

      
       often leads to broad -OH signals due to rapid exchange. DMSO-d
      
      
      
      forms strong hydrogen bonds with the phenol, locking the -OH proton and resulting in a sharp singlet (usually >10 ppm).
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KI residues from iodination) which can cause magnetic field inhomogeneity.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Protons adjacent to heavy halogens (Iodine) often have shorter T1 relaxation times, but the isolated nature of H-5 requires sufficient delay for accurate integration.

  • Spectral Width: -2 to 14 ppm (to capture the downfield -OH).

  • Scans (NS): 16 or 32 scans are sufficient due to the high molecular weight/proton ratio.

Comparative Analysis: Target vs. Alternatives

This section compares the target spectrum with common "failure modes" in synthesis (e.g., incomplete iodination).

Table 1: Spectral Fingerprint Comparison
FeatureTarget: 4-Chloro-3-fluoro-2,6-diiodophenol Alternative: Mono-iodo Precursor (4-Chloro-3-fluoro-2-iodophenol)Alternative: Regioisomer (Wrong Iodine placement)
Aromatic Integration 1H (One proton)2H (Two protons)1H
Multiplicity Doublet (

Hz)
Pair of Doublets (AB System)Depends on F-H distance
Coupling Pattern Meta-coupling only (H-F)Ortho-coupling (

Hz) dominates
Para or Ortho coupling
Phenolic -OH (DMSO) Broad/Sharp Singlet > 10.5 ppm (Acidic due to 2x I)Singlet ~ 9.5 - 10.0 ppmSimilar to Target
Detailed Interpretation
  • The "Mono-Iodo" Trap: If the iodination is incomplete, you will see a proton at Position 6. H-5 and H-6 will couple (

    
     Hz).
    
    • Diagnostic: If you see a coupling constant > 7.5 Hz, your reaction is incomplete.

  • The "Regioisomer" Trap: If Iodine adds to Position 5 instead of 6 (unlikely due to directing groups but possible in rearrangement), the H would be at Position 6.

    • H-6 is para to F-3. Para-coupling (

      
      ) is typically negligible (< 1 Hz).
      
    • Diagnostic: If the aromatic peak appears as a Singlet , the regiochemistry is likely wrong (H is para to F).

Decision Tree & Workflow (Graphviz)

The following diagram outlines the logical flow for validating the compound using 1H NMR data.

NMR_Validation Start Crude Product Isolation Solvent Dissolve in DMSO-d6 (Stabilize -OH) Start->Solvent Acquire Acquire 1H NMR (Check Aromatic Region 7.5 - 8.5 ppm) Solvent->Acquire Check_Int Integration of Aromatic Region? Acquire->Check_Int TwoH 2H Integral Check_Int->TwoH 2.0 OneH 1H Integral Check_Int->OneH 1.0 AB_Sys AB Quartets / Large Doublets (J ~ 8-9 Hz) TwoH->AB_Sys Check_Split Splitting Pattern? OneH->Check_Split Singlet Singlet (No Splitting) Check_Split->Singlet J < 1 Hz Doublet Doublet (J ~ 6-7 Hz) Check_Split->Doublet J = 5-7 Hz Result_Mono FAIL: Mono-iodinated Impurity (Incomplete Reaction) AB_Sys->Result_Mono Result_Wrong FAIL: Regioisomer (H is Para to F) Singlet->Result_Wrong Result_Pass PASS: Target Molecule (4-Chloro-3-fluoro-2,6-diiodophenol) Doublet->Result_Pass

Figure 1: NMR decision matrix for validating the synthesis of 4-Chloro-3-fluoro-2,6-diiodophenol based on aromatic coupling patterns.

Advanced Validation: 19F Decoupling

If the doublet at ~8.0 ppm is ambiguous (e.g., poor resolution), perform a


F-decoupled 1H NMR ({19F}1H)  experiment.
  • Protocol: Turn on the decoupler centered at -110 to -130 ppm (typical range for aromatic Fluorine).

  • Expected Result:

    • If the doublet collapses into a singlet upon Fluorine decoupling, the splitting is confirmed to be

      
      .
      
    • This definitively proves the proton is coupling to the Fluorine, validating the relative positions (Meta relationship).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Reference for H-F coupling constants).

  • PubChem Compound Summary. "4-Chloro-3-fluorophenol (Precursor Data)." National Center for Biotechnology Information. Link

Sources

Comparative

Chromatographic retention times of 4-Chloro-3-fluoro-2,6-diiodophenol isomers

Comparison Guide: Chromatographic Resolution of 4-Chloro-3-fluoro-2,6-diiodophenol Isomers Executive Summary 4-Chloro-3-fluoro-2,6-diiodophenol represents a class of highly substituted, poly-halogenated phenols (PHPs) of...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Chromatographic Resolution of 4-Chloro-3-fluoro-2,6-diiodophenol Isomers

Executive Summary

4-Chloro-3-fluoro-2,6-diiodophenol represents a class of highly substituted, poly-halogenated phenols (PHPs) often encountered as disinfection byproducts (DBPs), metabolic intermediates, or synthetic precursors in drug discovery.

The separation of this compound from its structural isomers presents a unique chromatographic challenge due to the "Ortho Effect." The bulky iodine atoms at the 2,6-positions sterically shield the hydroxyl group, significantly altering volatility (GC) and hydrophobicity (HPLC) compared to isomers where the halogens are in the meta or para positions.

This guide provides a technical comparison of GC-MS (Gas Chromatography) and HPLC (High-Performance Liquid Chromatography) methodologies for resolving these isomers, supported by predictive retention logic and experimental protocols.

Compound Profile & Isomeric Challenges

To understand retention behavior, we must analyze the structural forces at play.

  • Target Analyte: 4-Chloro-3-fluoro-2,6-diiodophenol.

  • Key Feature: The hydroxyl (-OH) group is flanked by two large Iodine atoms.

  • Isomeric Comparators:

    • Isomer A (Less Shielded): 2-Chloro-4-fluoro-3,6-diiodophenol (Only one ortho iodine).

    • Isomer B (Exposed -OH): 3-Chloro-5-fluoro-2,4-diiodophenol (One ortho iodine, less steric bulk).

The "Ortho Effect" on Retention: In 2,6-di-substituted phenols, the intramolecular hydrogen bonding and steric shielding prevent the -OH group from interacting strongly with the stationary phase.

  • In GC: This shielding reduces the boiling point and polarity, causing the target (2,6-diiodo) to elute earlier than its isomers.

  • In HPLC: The molecule appears more hydrophobic, causing it to elute later on Reverse Phase (C18) columns compared to more polar isomers.

Method Comparison: GC-MS vs. HPLC-UV

FeatureMethod A: GC-MS (Derivatized) Method B: RP-HPLC (Phenyl-Hexyl)
Primary Mechanism Volatility & Boiling PointHydrophobicity &

Interactions
Resolution Power High (Excellent for isomers)Medium (Requires selective phases)
Sample Prep Complex (Requires Silylation)Simple (Dilute & Shoot)
Sensitivity High (SIM Mode: m/z 348, 460)Moderate (UV @ 280nm)
Isomer Specificity Separation driven by steric shielding of -OH.Separation driven by Iodine-Phenyl interactions.
Recommended For Trace analysis, complex matrices (blood/water).Process monitoring, high concentrations.

Detailed Experimental Protocols

Protocol A: GC-MS with BSTFA Derivatization (Recommended)

Rationale: Direct injection of iodinated phenols can lead to peak tailing and thermal degradation (de-iodination) in the injector port. Silylation caps the -OH group, stabilizing the molecule.

Workflow:

  • Extraction: Acidify sample (pH < 2) and extract with Methyl tert-butyl ether (MTBE).

  • Derivatization:

    • Evaporate extract to dryness under

      
      .
      
    • Add 50

      
      L BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
      
    • Add 50

      
      L Pyridine (catalyst).
      
    • Incubate at 65°C for 30 minutes .

  • GC Parameters:

    • Column: Rtx-5MS or DB-5 (30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m).
    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Inlet: Splitless @ 250°C.

    • Oven Program: 60°C (1 min)

      
       15°C/min to 200°C 
      
      
      
      5°C/min to 300°C (hold 2 min).

Predicted Retention Order (Derivatized):

  • Target (2,6-diiodo): Elutes First . (Steric crowding makes the TMS group liable to hydrolysis, but in gas phase, it is most volatile).

  • Isomer A (2,4-diiodo): Elutes Second .

  • Isomer B (3,5-diiodo): Elutes Last (Highest boiling point).

Protocol B: HPLC with Phenyl-Hexyl Stationary Phase

Rationale: Standard C18 columns often fail to separate halogenated positional isomers. A Phenyl-Hexyl column utilizes


 interactions between the stationary phase and the iodine atoms, providing superior selectivity for iodophenols.

Workflow:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization).

  • Mobile Phase B: Methanol (MeOH provides better selectivity for halogens than Acetonitrile).

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150mm

    
     4.6mm, 3.5
    
    
    
    m).
  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       85% B
      
    • 15-20 min: 85% B (Wash)

Predicted Retention Order (Reverse Phase):

  • Isomer B (Exposed OH): Elutes First (Most polar/hydrated).

  • Isomer A: Elutes Intermediate .

  • Target (2,6-diiodo): Elutes Last . (Intramolecular H-bonding shields the polar -OH, making it behave like a highly hydrophobic ether).

Comparative Data Summary (Simulated)

Note: Retention times (


) are relative estimates based on Linear Solvation Energy Relationships (LSER) for halophenols.
Isomer StructureHalogen PositionsPredicted GC

(min)
Predicted HPLC

(min)
Target 4-Cl, 3-F, 2,6-di-I 12.4 (Fastest) 14.2 (Slowest)
Isomer A2-Cl, 4-F, 3,6-di-I13.113.5
Isomer B3-Cl, 5-F, 2,4-di-I13.812.8
Control4-Chlorophenol6.24.5

Visualized Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample matrix and sensitivity needs.

G Start Sample: 4-Chloro-3-fluoro-2,6-diiodophenol (and Isomers) Matrix Analyze Matrix Type Start->Matrix Aqueous Aqueous / Biological (Urine, Water) Matrix->Aqueous Dissolved Solid Solid / Synthetic (Powder, Reaction Mix) Matrix->Solid Pure Extraction LLE / SPE Extraction (Acidify to pH < 2) Aqueous->Extraction Direct Direct Injection (Dilute in MeOH) Solid->Direct Decision Select Chromatography Extraction->Decision GC GC-MS (Trace Analysis) Decision->GC High Sensitivity Req. HPLC HPLC-UV (Purity/High Conc) Decision->HPLC Thermal Instability Risk Deriv Derivatization (BSTFA + 1% TMCS, 65°C) GC->Deriv LC_Col Column: Phenyl-Hexyl Separation: Hydrophobicity + Pi-Pi HPLC->LC_Col GC_Col Column: Rtx-5MS Separation: Boiling Point + Shielding Deriv->GC_Col Direct->Decision Result_GC Target Elutes EARLY (Ortho-shielding increases volatility) GC_Col->Result_GC Result_LC Target Elutes LATE (Shielding increases hydrophobicity) LC_Col->Result_LC

Caption: Decision tree for separating 2,6-diiodophenol isomers, highlighting the inversion of elution order between GC and HPLC.

References

  • United States Environmental Protection Agency (EPA). (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. Cincinnati, OH. Link

  • Kovács, A., et al. (2011). "Gas chromatographic retention of chlorophenols on non-polar and polar stationary phases." Journal of Chromatography A, 1218(15), 2002-2009. (Establishes the "ortho-effect" retention principles for halophenols).
  • Phenomenex. (2023). Selectivity of Phenyl-Hexyl Phases for Halogenated Compounds. Technical Note TN-1024. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-3-fluorophenol (Precursor).[1]Link

Sources

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-fluoro-2,6-diiodophenol
Reactant of Route 2
4-Chloro-3-fluoro-2,6-diiodophenol
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